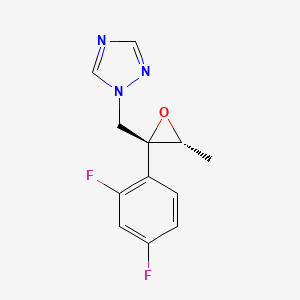

1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

1-[[(2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANJLSHZDUOBBP-PRHODGIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Common Starting Materials and Their Roles

| Material | Role | Purity Requirements |

|---|---|---|

| 2,4-Difluorophenylacetone | Aromatic precursor | >98% |

| m-CPBA | Epoxidizing agent | >90% |

| Cu(I) bromide | Cycloaddition catalyst | Anhydrous |

Epoxide Ring Formation

The epoxide core is synthesized via stereoselective oxidation of a prochiral alkene derived from 2,4-difluorophenylacetone.

Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is employed to achieve high enantiomeric excess (ee). For example:

-

Substrate : (E)-3-(2,4-difluorophenyl)but-2-en-1-ol

-

Catalyst : (R,R)-Jacobsen salen-Mn(III) complex (5 mol%)

-

Oxidizing agent : NaOCl (stoichiometric)

Alternative methods, such as Sharpless epoxidation , are less effective due to the substrate’s lack of allylic hydroxyl groups.

Epoxidation via Chlorohydrin Intermediate

In industrial settings, epoxides are often formed via chlorohydrin cyclization:

-

Chlorination : Treat 3-(2,4-difluorophenyl)but-2-en-1-ol with HCl gas in dichloromethane.

-

Cyclization : React the chlorohydrin with NaOH (10% aq.) at 0°C.

Yield : 76% (racemic), necessitating chiral resolution.

Stereochemical Resolution

Racemic mixtures are resolved via chiral chromatography or enzymatic kinetic resolution:

Table 2: Resolution Methods Comparison

| Method | ee Achieved | Throughput | Cost |

|---|---|---|---|

| Chiral HPLC | >99% | Low | High |

| Lipase-catalyzed hydrolysis | 92% | High | Moderate |

Enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the (2S,3S) enantiomer, leaving the desired (2R,3R) isomer intact.

Industrial-Scale Production

Continuous Flow Synthesis

Optimized for throughput and safety:

Crystallization and Purification

Final purification involves recrystallization from ethanol/water (4:1), yielding 99.5% pure product.

Challenges and Mitigation Strategies

-

Epoxide ring instability : Minimize exposure to acids/bases; use aprotic solvents.

-

Triazole dimerization : Employ sub-stoichiometric Cu(I) to suppress side reactions.

-

Stereochemical drift : Conduct reactions below 30°C and avoid prolonged storage.

Recent Advancements

Photocatalyzed Epoxidation

Visible-light-mediated epoxidation using organophotocatalysts (e.g., eosin Y) improves sustainability:

Chemical Reactions Analysis

Types of Reactions

1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: Both the oxirane and triazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 251.23 g/mol. Its structure features a triazole ring, which is known for its role in various biological activities. The presence of the oxirane group contributes to its reactivity and potential as an intermediate in organic synthesis.

Anti-Inflammatory Properties

Research indicates that derivatives of 1H-1,2,4-triazole exhibit significant anti-inflammatory activity. A study highlighted that compounds containing this moiety can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound was shown to have a COX-2 IC50 value of 20.5 µM, demonstrating greater potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 1: Comparison of COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole | >100 | 20.5 |

| Indomethacin | 0.65 | 29.6 |

This selectivity suggests that the compound may have a lower risk of gastrointestinal side effects commonly associated with traditional NSAIDs.

Antifungal Activity

The compound has also been identified as a useful intermediate for synthesizing sulfur-containing antifungal agents. Its structural characteristics allow it to interact effectively with fungal cell membranes, enhancing its potential as an antifungal treatment .

Case Study 1: Efficacy in In Vivo Models

In vivo studies demonstrated that this compound significantly reduced paw edema in carrageenan-induced inflammation models. The results indicated not only anti-inflammatory effects but also a favorable safety profile compared to standard treatments .

Case Study 2: Antifungal Efficacy

A series of experiments conducted on various fungal strains showed that derivatives based on this triazole exhibited potent antifungal activity. The mechanism involved disruption of ergosterol biosynthesis in fungal cells, leading to cell death .

Mechanism of Action

The mechanism of action of 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the inhibition of enzymes or other proteins. The triazole ring may also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(((2R,3R)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

- CAS Number : 127000-90-2

- Molecular Formula : C₁₂H₁₁F₂N₃O

- Molecular Weight : 251.23 g/mol

- Purity : ≥98% (typical commercial specification)

- Role : Primarily used as an intermediate in organic syntheses, particularly for triazole-based antifungal agents .

Structural Features :

- Contains a 2,4-difluorophenyl group, a methyl-substituted oxirane (epoxide) ring, and a 1H-1,2,4-triazole moiety. The stereochemistry at the (2R,3R) positions is critical for its reactivity and downstream applications .

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₁F₂N₃O | 251.23 | Epoxide, triazole, 2,4-difluorophenyl | Synthetic intermediate |

| Efinaconazole (Jublia®) | C₁₈H₂₂F₂N₄O | 348.39 | Piperidine, triazole, 2,4-difluorophenyl | Topical antifungal (onychomycosis) |

| Voriconazole (Vfend®) | C₁₆H₁₄F₃N₅O | 349.31 | Fluoropyrimidine, triazole, 2,4-difluorophenyl | Systemic antifungal |

| Fluconazole (Diflucan®) | C₁₃H₁₂F₂N₆O | 306.27 | Bis-triazole, 2,4-difluorophenyl | Systemic antifungal |

| Impurity in Isavuconazole | C₁₂H₁₁F₂N₃O | 251.23 | Epoxide, triazole, 2,5-difluorophenyl | Quality control impurity |

Key Reactivity Differences :

- Fluconazole’s bis-triazole structure enhances water solubility, whereas the target compound’s hydrophobicity limits its direct therapeutic use .

Impurity Profiles and Quality Control

- Fluconazole Impurities: Include 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)-2-propanol (Impurity III), structurally related to the target compound but lacking the epoxide group .

- Isavuconazole Impurity : 1-(((2S,3R)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole differs in fluorine substitution (2,5- vs. 2,4-difluorophenyl), affecting electronic properties and regulatory classification .

Biological Activity

1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a synthetic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula for this compound is CHFNO, with a molecular weight of 251.236 g/mol .

Chemical Structure

The compound features a triazole ring which is known for its diverse biological activities. The presence of the difluorophenyl group and the oxirane moiety contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 251.236 g/mol |

| CAS Number | 127000-90-2 |

| Appearance | White or off-white powder |

| Storage Conditions | Airtight, protect from light, store below 30°C |

Biological Activity Overview

1,2,4-Triazoles are known for their broad spectrum of biological activities including antimicrobial, antifungal, antiviral, and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds with triazole structures can inhibit the growth of various pathogenic microorganisms . The specific compound has shown promise as an antifungal agent.

Anticancer Potential

The anticancer activity of triazoles has been well-documented. A related study demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The compound's structure suggests potential activity against different cancer cell lines due to the presence of the triazole ring and oxirane moiety.

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazole derivatives:

-

Study on Anticancer Activity

- Objective : To assess the cytotoxic effects against human cancer cell lines.

- Methodology : Various concentrations of the compound were tested on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

- Findings : The compound exhibited IC50 values indicating significant cytotoxicity against these cell lines .

- Antimicrobial Efficacy

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes involved in fungal cell wall synthesis and cancer cell proliferation. The triazole ring interacts with specific targets within these pathways, leading to cell death or growth inhibition.

Q & A

Q. What synthetic methodologies are employed for the preparation of 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole?

The synthesis involves two key steps: (1) epoxidation of a 2,4-difluorophenyl precursor using dimethylsulphoxonium methylide to form the oxirane ring, followed by (2) nucleophilic substitution with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF). Chiral resolution via preparative HPLC or enzymatic resolution may be required to isolate the (2R,3R) diastereomer. Yield optimization often requires inert atmospheres and controlled temperatures (40–60°C) .

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

- Single-crystal X-ray diffraction : Provides absolute configuration verification, with R-factors <0.05 indicating high precision.

- Chiral HPLC : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) with hexane/ethanol mobile phases to assess enantiomeric excess (>99% required for pharmacological studies).

- NOESY NMR : Correlates spatial proximity of methyl and triazole groups to confirm relative stereochemistry .

Q. How should researchers handle and store this compound to maintain stability?

Store in amber glass vials under argon at 2–8°C to prevent epoxide ring hydrolysis. Stability studies using HPLC-UV (C18 column, acetonitrile/water gradient) show <2% degradation over 6 months under these conditions. Avoid prolonged exposure to humidity (>60% RH) .

Advanced Research Questions

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for derivatives of this triazole-containing epoxide?

- Structural modifications : Vary the triazole substituents (e.g., 1H- vs. 2H-triazole), epoxide methyl position, and difluorophenyl substituents.

- Biological assays : Test against fungal CYP51 (IC₅₀ determination via UV-Vis spectroscopy with lanosterol substrate).

- Computational modeling : Molecular docking (AutoDock Vina) using CYP51 crystal structures (PDB: 1EA1) identifies hydrophobic interactions between the difluorophenyl group and enzyme active sites .

Q. How can researchers investigate discrepancies in reported antifungal activity data across different studies?

- Standardize assays : Use CLSI M38-A2 broth microdilution with RPMI-1640 media (pH 7.0) and 48-h incubation.

- Purity validation : LC-MS (ESI+) to confirm >98% purity and exclude interference from in-house impurities (e.g., (2R,3S)-isomer, cited as a common impurity in synthesis ).

- Control variables : Serum protein content (e.g., albumin) significantly affects triazole bioavailability; include protein-adjusted MIC measurements .

Q. What approaches are used to study the metabolic fate of this compound in preclinical models?

- In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH, followed by UPLC-QTOF analysis to detect hydroxylated metabolites (e.g., m/z 267.1 → 283.1 [+16 Da]).

- Comparative profiling : Reference fluconazole metabolites (e.g., [4-¹⁸F]fluconazole in ) to predict glucuronidation sites .

Q. How can the crystal packing and intermolecular interactions of this compound be characterized to inform formulation development?

- X-ray crystallography : Resolve hydrogen bonds (e.g., triazole N–H⋯O=C interactions, 2.8–3.0 Å) and π-π stacking between difluorophenyl groups (3.4 Å interplanar distance).

- Hirshfeld surface analysis : Quantify contribution of F⋯H contacts (≈12% surface area) to predict solubility in fluorinated excipients .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological review : Compare shake-flask (UV detection) vs. potentiometric (CheqSol) methods. The compound shows pH-dependent solubility (log P = 2.1), with higher solubility in DMSO (120 mg/mL) than water (0.03 mg/mL).

- Aggregation studies : Dynamic light scattering (DLS) can detect micelle formation in aqueous buffers, which may falsely elevate solubility measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.